
The Discovery and Development of Prexasertib
Dimesylate (LY2606368): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Prexasertib dimesylate

Cat. No.: B15564124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Prexasertib dimesylate (LY2606368) is a potent and selective, second-generation, ATP-

competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1

and CHK2).[1][2] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway,

a vital cellular network for maintaining genomic integrity.[3] In many cancer cells, which often

harbor defects in other cell cycle checkpoints like p53, there is a heightened reliance on the

CHK1-mediated checkpoint for survival, particularly under conditions of replicative stress.[4]

Prexasertib exploits this dependency, inducing replication catastrophe and subsequent

apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the

discovery, mechanism of action, preclinical and clinical development of Prexasertib, complete

with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Targeting the DNA Damage Response
The DDR is a complex signaling network that detects and responds to DNA damage, ensuring

genomic stability. A key component of this network is the G2/M checkpoint, which prevents cells

with damaged DNA from entering mitosis.[1] Checkpoint kinase 1 (CHK1) is a pivotal kinase in

this checkpoint, activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-

related) in response to single-stranded DNA, which can arise from DNA damage or replication

stress.[1] Once activated, CHK1 phosphorylates a range of downstream targets to orchestrate

cell cycle arrest and facilitate DNA repair.[6]
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Many tumor types exhibit increased levels of endogenous replication stress due to oncogene

activity and often have a compromised G1 checkpoint, frequently due to p53 mutations.[4] This

renders them highly dependent on the S and G2/M checkpoints, which are regulated by CHK1,

for their survival. Inhibition of CHK1 in such cancer cells abrogates these checkpoints, forcing

cells with damaged DNA into premature mitosis, a lethal event termed "replication catastrophe".

[5][7] This synthetic lethal approach provides a therapeutic window for targeting cancer cells

while sparing normal cells that have intact G1 checkpoint control.

Discovery and Chemical Properties
Prexasertib (LY2606368) was developed by Eli Lilly as a second-generation CHK1 inhibitor.[2]

Its chemical structure consists of a cyanopyrazine group linked by an amine to a pyrazole core,

which is further substituted with a 2,6-dialkoxyphenyl group bearing a pendant amine.[8]

Chemical Name: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)-2-

pyrazinecarbonitrile[9] Molecular Formula: C₁₈H₁₉N₇O₂[9] Molecular Weight: 365.40 g/mol [9]

Prexasertib is formulated as a dimesylate salt for clinical use.[10]

Mechanism of Action
Prexasertib is an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][5] By

binding to the ATP-binding pocket of CHK1, Prexasertib prevents its phosphorylation and

activation. This leads to the downstream consequences illustrated in the signaling pathway

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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